1-(Cyclobutylmethyl)piperidine-4-carboxamide
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Overview
Description
1-(Cyclobutylmethyl)piperidine-4-carboxamide is a chemical compound with the molecular formula C11H20N2O and a molecular weight of 196.294 g/mol. This compound is part of the piperidine family, which is known for its significant role in the pharmaceutical industry due to its diverse biological activities.
Preparation Methods
The synthesis of 1-(Cyclobutylmethyl)piperidine-4-carboxamide typically involves the reaction of cyclobutylmethylamine with piperidine-4-carboxylic acid or its derivatives under suitable conditions. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(Cyclobutylmethyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the amide group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Cyclobutylmethyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives, which are valuable in medicinal chemistry.
Biology: This compound has been studied for its potential biological activities, including antiviral and antimicrobial properties.
Medicine: Research has shown that piperidine derivatives, including this compound, may have therapeutic potential in treating various diseases due to their ability to interact with biological targets.
Industry: It is used in the development of new materials and as a building block in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(Cyclobutylmethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. For instance, piperidine-4-carboxamides have been shown to target DNA gyrase in Mycobacterium abscessus, inhibiting its activity and leading to DNA damage . This mechanism is similar to that of fluoroquinolones, which are well-known DNA gyrase inhibitors.
Comparison with Similar Compounds
1-(Cyclobutylmethyl)piperidine-4-carboxamide can be compared with other piperidine derivatives such as:
Piperidine-4-carboxamide: Similar in structure but may have different substituents on the piperidine ring, leading to variations in biological activity.
N-methylpiperidine-4-carboxamide: Another derivative with a methyl group on the nitrogen atom, which can influence its pharmacological properties.
Piperidine-4-carboxylic acid: The parent compound from which many piperidine derivatives are synthesized.
The uniqueness of this compound lies in its cyclobutylmethyl group, which can impart distinct chemical and biological properties compared to other piperidine derivatives.
Properties
IUPAC Name |
1-(cyclobutylmethyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c12-11(14)10-4-6-13(7-5-10)8-9-2-1-3-9/h9-10H,1-8H2,(H2,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNEWTCXFGBWESI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2CCC(CC2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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